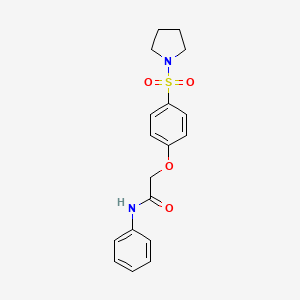![B7685612 1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride CAS No. 1367768-24-8](/img/no-structure.png)
1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride, also known as 4-Methyl-2,5-dimethoxyamphetamine (DOM), is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist. DOM is a potent hallucinogenic drug that has been used in scientific research to study the effects of psychedelic compounds on the human brain.
作用机制
DOM acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. It also has some affinity for other serotonin receptor subtypes, as well as for dopamine and norepinephrine receptors. The exact mechanism by which DOM produces its hallucinogenic effects is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
DOM produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and can lead to nausea and vomiting. In addition, DOM produces changes in brain activity, including alterations in the activity of the default mode network and the visual cortex.
实验室实验的优点和局限性
DOM has several advantages for use in scientific research. It is a potent and long-lasting hallucinogen, making it useful for studying the neural mechanisms underlying psychedelic effects. However, its use is limited by its potential for producing adverse side effects, including cardiovascular and gastrointestinal effects. Additionally, its legal status in many countries makes it difficult to obtain for research purposes.
未来方向
There are several future directions for research on DOM and other psychedelic compounds. One area of interest is the potential therapeutic applications of these drugs, particularly in the treatment of mood and anxiety disorders. Another area of interest is the use of these compounds in the study of consciousness and the neural basis of subjective experience. Finally, further research is needed to understand the long-term effects of psychedelic drug use and the potential risks associated with their use.
合成方法
The synthesis of DOM involves a multi-step process that begins with the reaction of p-anisaldehyde with nitroethane to form 1-(4-methoxyphenyl)-2-nitropropene. This intermediate is then reduced with sodium borohydride to produce 2,5-dimethoxyphenethylamine. The final step involves the alkylation of this compound with 1-chlorobutane to produce 1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride.
科学研究应用
DOM has been used in scientific research to study the effects of psychedelic compounds on the human brain. Studies have shown that DOM produces hallucinations, altered perceptions, and changes in mood and thought processes. It has been used to study the neural mechanisms underlying these effects and to investigate the potential therapeutic applications of psychedelic drugs.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride involves the reaction of 4-methoxybenzyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base to form the intermediate 1-[(4-Methoxyphenyl)methoxy]butan-2-amine. This intermediate is then reacted with hydrochloric acid to form the final product, 1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride.", "Starting Materials": [ "4-methoxybenzyl chloride", "2-amino-2-methyl-1-propanol", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-methoxybenzyl chloride is reacted with 2-amino-2-methyl-1-propanol in the presence of a base (e.g. sodium hydroxide) to form the intermediate 1-[(4-Methoxyphenyl)methoxy]butan-2-amine.", "Step 2: The intermediate 1-[(4-Methoxyphenyl)methoxy]butan-2-amine is then reacted with hydrochloric acid to form the final product, 1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride." ] } | |
CAS 编号 |
1367768-24-8 |
InChI 键 |
SNQGMGWLWSPOBD-UHFFFAOYSA-N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





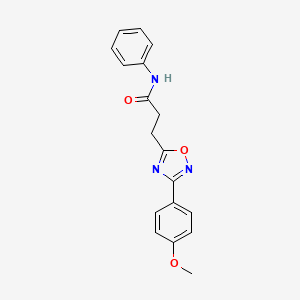
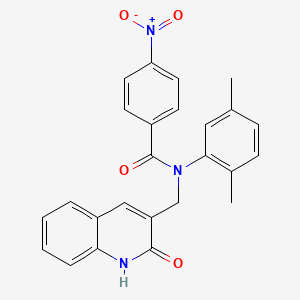


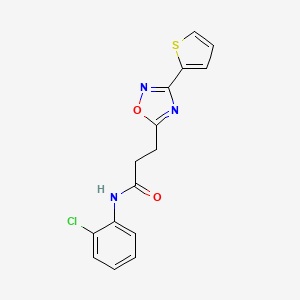
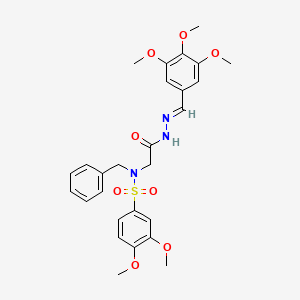

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7685577.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7685579.png)
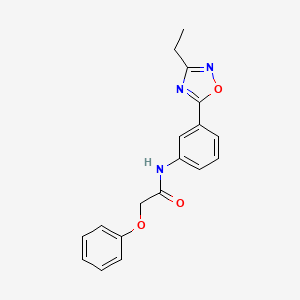
![4-((6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7685593.png)
